![molecular formula C11H16ClNO B3078326 [3-(Allyloxy)benzyl]methylamine hydrochloride CAS No. 1050483-92-5](/img/structure/B3078326.png)

[3-(Allyloxy)benzyl]methylamine hydrochloride

Overview

Description

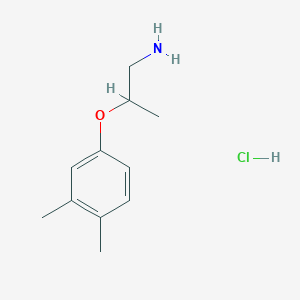

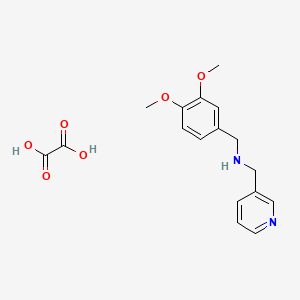

“[3-(Allyloxy)benzyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1050483-92-5 . It has a molecular weight of 213.71 and its IUPAC name is [3-(allyloxy)phenyl]-N-methylmethanamine hydrochloride . The compound is stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO.ClH/c1-3-7-13-11-6-4-5-10 (8-11)9-12-2;/h3-6,8,12H,1,7,9H2,2H3;1H . This indicates the presence of a nitrogen atom with a lone pair of electrons, which is a characteristic feature of amines .Chemical Reactions Analysis

Amines, including “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Photocatalytic Synthesis

Research conducted by Tsarev et al. (2015) demonstrates the photocatalytic N-methylation of amines with methanol using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation. This method facilitates the facile synthesis and isolation of N-methylamines bearing various functional groups, which could be relevant to the synthesis or modification of [3-(Allyloxy)benzyl]methylamine hydrochloride-related compounds (Tsarev et al., 2015).

Analytical Method Development

In the pharmaceutical field, Carlucci et al. (2010) developed a high-performance liquid chromatography method for the determination of benzydamine hydrochloride and its impurities in oral formulations. This analytical approach might be adapted for analyzing this compound and its related compounds in various formulations (Carlucci, Iuliani, & Di Federico, 2010).

Asymmetric Synthesis

Mandal, Birtwistle, and McMurray (2014) explored a mild synthesis of N-protected α-methylamines from corresponding amino acids, which could be relevant for synthesizing optically active forms of this compound. This process involves the reduction of carboxyl groups to iodomethyl groups and subsequent reductive deiodination to methyl groups under basic conditions, preserving sensitive protecting groups (Mandal, Birtwistle, & McMurray, 2014).

Benzylic Amidation

Bhuyan and Nicholas (2007) reported on the efficient copper-catalyzed benzylic amidation of hydrocarbons to form corresponding sulfonamides. This method could potentially be applied to the selective functionalization of the benzyl group in this compound (Bhuyan & Nicholas, 2007).

properties

IUPAC Name |

N-methyl-1-(3-prop-2-enoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-7-13-11-6-4-5-10(8-11)9-12-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEBCGNJBNPDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3078318.png)

![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)

![[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078325.png)

![N-[3-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078329.png)